(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine
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Overview
Description
(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps. One common method includes the reaction of 5-tert-butoxy-2-chloropyridine with cyclopropyl alcohol in the presence of a base to form the intermediate 5-tert-butoxy-4-cyclopropoxypyridine. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine: Similar structure but with different positioning of the tert-butoxy and cyclopropoxy groups.
(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness
(5-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-8-15-9(7-14)6-11(12)16-10-4-5-10/h6,8,10H,4-5,7,14H2,1-3H3 |
InChI Key |
ALDBJGONYCKKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(N=C1)CN)OC2CC2 |
Origin of Product |
United States |
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